Cas no 16767-03-6 ((1H-Indol-2-yl)(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanone)

(1H-Indol-2-yl)(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanone structure
16767-03-6 structure
Product name:(1H-Indol-2-yl)(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanone
CAS No:16767-03-6
MF:C15H16N2O
MW:240.300343513489
CID:2781372
PubChem ID:12554041

(1H-Indol-2-yl)(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (1H-Indol-2-yl)(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanone
    • DTXCID70453145
    • DTXSID80502335
    • 16767-03-6
    • Inchi: InChI=1S/C15H16N2O/c1-17-8-6-11(7-9-17)15(18)14-10-12-4-2-3-5-13(12)16-14/h2-6,10,16H,7-9H2,1H3
    • InChI Key: QLATZPRJPQIIPO-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 240.126263138g/mol
  • Monoisotopic Mass: 240.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 36.1Ų

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